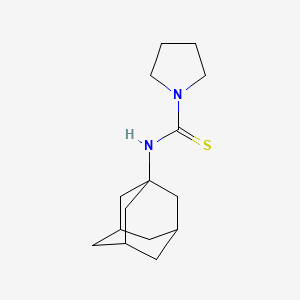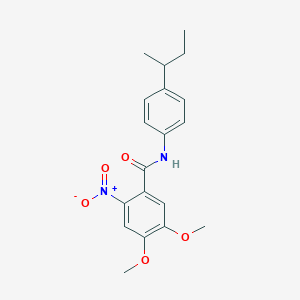
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects, but it has also been studied for its potential therapeutic applications. In
Mechanism of Action
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate acts as a non-selective serotonin and dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. It also acts as a releasing agent, causing the release of serotonin and dopamine from their storage vesicles.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also has stimulant effects, leading to increased alertness, energy, and euphoria.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate in lab experiments is its well-defined mechanism of action and pharmacological properties. It can be used to study the effects of serotonin and dopamine on the brain, as well as the potential therapeutic applications of these neurotransmitters. However, one limitation is its potential for abuse and the need for strict controls on its use in research.
Future Directions
There are several potential future directions for the study of 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate. One area of research could focus on its potential therapeutic applications in the treatment of depression and anxiety disorders. Another area of research could explore the effects of 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate on other neurotransmitters and their potential therapeutic applications. Additionally, the development of new analogs of 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate could lead to the discovery of more effective and safer compounds for therapeutic use.
In conclusion, 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate, or 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate, is a synthetic compound that has been studied for its potential therapeutic applications. Its well-defined mechanism of action and pharmacological properties make it a valuable tool for research, but its potential for abuse and the need for strict controls on its use must be considered. Further research could lead to the development of new therapies for depression and anxiety disorders, as well as a better understanding of the role of neurotransmitters in the brain.
Synthesis Methods
The synthesis of 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate involves the reaction of 2-bromobenzyl chloride with cyclohexylpiperazine in the presence of a base, followed by the formation of the oxalate salt. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2.C2H2O4/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9,16H,1-3,7-8,10-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOMUGBSQFTLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)

![2-methyl-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5091226.png)
![3-(4-bromophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5091227.png)
![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)

![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)
